3,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Overview
Description
3,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H21Cl2N3O2S and its molecular weight is 474.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy
- Zinc Phthalocyanine Derivatives : A study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit promising properties for photodynamic therapy applications, especially in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
DNA Interaction and Anticancer Activity
- Copper(II)-Sulfonamide Complexes : Research involving mixed-ligand copper(II)-sulfonamide complexes showed their effectiveness in binding to DNA and causing DNA cleavage. These complexes were also found to be effective in inducing cell death, mainly by apoptosis, in human tumor cells (González-Álvarez et al., 2013).
Antibacterial and Antifungal Activities
- N-Heterocyclic Carbene-Silver Complexes : A study on novel benzyl-substituted N-heterocyclic carbene-silver complexes highlighted their significant antibacterial activity against Gram-positive and Gram-negative bacteria. These complexes also demonstrated cytotoxicity against human renal cancer cell lines (Patil et al., 2011).
Spectroscopic and Photochemical Properties
- Photophysicochemical Properties : Studies on zinc(II) phthalocyanine with benzenesulfonamide derivative substituents explored their spectroscopic, photophysical, and photochemical properties. These compounds are potential candidates for photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Enzyme Inhibition
- Schiff Bases of Sulfa Drugs : Schiff bases derived from sulfa drugs and their metal complexes were investigated for their antimicrobial activities and effects as carbonic anhydrase enzyme inhibitors. The study found that these compounds have significant inhibition potencies on enzymes, with Cu(II) and Pd(II) complexes showing high inhibition potencies (Alyar et al., 2018).
Adenosine Receptor Antagonism
- A2B Adenosine Receptor Antagonists : A series of benzenesulfonamides was identified as potent A2B adenosine receptor antagonists. These compounds have shown high affinity for the A2B adenosine receptor, suggesting potential therapeutic applications (Esteve et al., 2006).
Properties
IUPAC Name |
3,4-dichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c1-14-5-4-6-17(9-14)12-28-13-26-23-21(28)10-15(2)16(3)22(23)27-31(29,30)18-7-8-19(24)20(25)11-18/h4-11,13,27H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGCOUCASQTPCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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